5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound notable for its unique structure, combining a brominated furan ring and an oxadiazole moiety. The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 259.01 g/mol. The compound features a carboxylic acid functional group at the 3-position of the oxadiazole ring, which enhances its chemical reactivity and potential biological activity.
5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid belongs to the class of oxadiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both the furan and oxadiazole rings contributes to its reactivity and potential interactions with biological targets .
The synthesis of 5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves several key steps:
These methods may vary based on specific laboratory protocols and desired yields, with some employing microwave-assisted techniques for enhanced efficiency and reduced reaction times .
The molecular structure of 5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid features:
The presence of these functional groups significantly influences the compound's reactivity and biological interactions .
The reactivity of 5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to its functional groups:
Common reactions include nucleophilic substitutions where the bromine atom can be replaced by various nucleophiles under appropriate conditions .
The mechanism of action for 5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors:
Studies have shown that structural modifications can significantly affect its pharmacological profile and activity against various biological targets .
Relevant analyses often include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry for characterization purposes .
5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in several scientific fields:
Research continues to explore its full potential across various domains .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "azoxime" or "furo[ab1]diazole" [1] [3] . Despite its early discovery, significant pharmacological interest emerged only in the mid-20th century. The 1960s marked a pivotal milestone with the introduction of Oxolamine, a 1,2,4-oxadiazole-based cough suppressant, as the first commercial drug containing this scaffold [3] . Subsequent decades witnessed accelerated exploration, leading to diverse therapeutics: Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), and Ataluren (treatment for Duchenne muscular dystrophy) [1] . Natural products like Phidianidine A/B (cytotoxic indole alkaloids from sea slugs) and quisqualic acid (plant-derived glutamate receptor agonist) further highlighted the scaffold’s biological relevance [1] [3]. By the early 21st century, over 60% of commercial drugs incorporated nitrogen-/oxygen-containing heterocycles, with 1,2,4-oxadiazoles experiencing a >100% surge in research publications within 15 years [1] .
Table 1: Clinically Approved 1,2,4-Oxadiazole Derivatives
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Oxolamine | Antitussive | 3-Phenyl substitution |
Ataluren | Duchenne muscular dystrophy | 3-(4-Nitrobenzoyl) substitution |
Pleconaril | Antiviral | 3-(3-Methylisoxazolyl) substitution |
Fasiplon | Anxiolytic | 3-(2-Pyridyl) substitution |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester, amide, and carboxylic acid groups, addressing pharmacokinetic limitations while retaining target affinity [3] [8]. Key advantages include:
Bioisosteric equivalence is exemplified by 1,2,4-oxadiazole-based kinase inhibitors that maintain nanomolar IC50 values against RET kinase while exhibiting >90% metabolic stability in liver microsomes, unlike their ester precursors [3].
Bromofuran moieties, particularly 5-bromofuran-2-yl groups, augment bioactivity through three mechanisms:
Antibacterial studies demonstrate that bromofuran-conjugated oxadiazoles exhibit exceptional activity against plant pathogens:
Table 2: Antibacterial Activity of Bromofuran-1,2,4-oxadiazole Hybrids
Compound | EC50 vs Xoo (μg/mL) | EC50 vs Xoc (μg/mL) | Structural Features |
---|---|---|---|
5-(5-Bromofuran-2-yl) oxa. | 19.44–36.25 | 19.04–31.40 | Bromofuran + carboxylic acid |
Bismerthiazol (Control) | 77.46 | 68.50 | Thiadiazole dimer |
Thiodiazole copper | 99.31 | 91.05 | Copper complex |
Structural Note: 5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid features a bromine at the C5 position of furan, enabling charge transfer to the oxadiazole ring, thereby enhancing electrophilicity and target engagement [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: